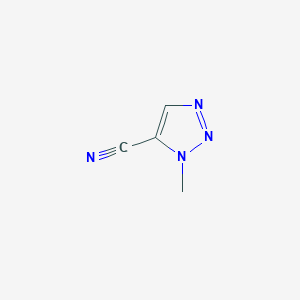

1-Methyl-1H-1,2,3-triazole-5-carbonitrile

Description

BenchChem offers high-quality 1-Methyl-1H-1,2,3-triazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-1,2,3-triazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyltriazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-8-4(2-5)3-6-7-8/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSGEQXROIQYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269784 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142927-03-4 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-1H-1,2,3-triazole-5-carbonitrile CAS 1142927-03-4

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbonitrile (CAS 1142927-03-4): A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The 1,2,3-triazole core is a privileged scaffold in pharmacology, renowned for its metabolic stability and its capacity to act as a bioisostere for amide bonds.[1][2][3] The addition of a C5-carbonitrile introduces a versatile chemical handle, enabling a wide array of subsequent chemical modifications crucial for developing novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust and regioselective synthetic pathway with mechanistic insights, explores its chemical reactivity and applications, and provides essential safety and handling protocols.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[4] While isomers exist, the 1H- and 2H-tautomers are aromatic, stable, and the most prevalent in chemical synthesis and biological applications.[5] This scaffold has garnered immense interest in medicinal chemistry for several key reasons:

-

Metabolic Stability: The triazole ring is exceptionally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Bioisosterism: It serves as an effective bioisostere for amide and ester bonds, capable of mimicking their geometry and engaging in similar hydrogen bonding interactions, while offering improved stability and cell permeability.[3]

-

Synthetic Accessibility: The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles remarkably efficient and reliable.[6][7] For 1,5-disubstituted isomers, ruthenium-catalyzed variants (RuAAC) offer excellent regioselectivity.[7][8]

1-Methyl-1H-1,2,3-triazole-5-carbonitrile is a strategic derivative that combines the stability of the N-methylated triazole core with the synthetic versatility of a nitrile group. The nitrile can act as a hydrogen bond acceptor, a precursor to other critical functional groups (amines, carboxylic acids, tetrazoles), or a key pharmacophore in its own right, making this compound a highly valuable intermediate for constructing combinatorial libraries and developing targeted therapeutics.[9]

Physicochemical and Spectroscopic Properties

The specific properties of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile are summarized below. Experimental data for this exact compound is sparse in public literature; therefore, spectroscopic characteristics are predicted based on established principles and data from analogous structures.[10][11][12]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1142927-03-4 | - |

| Molecular Formula | C₄H₄N₄ | Calculated |

| Molecular Weight | 108.10 g/mol | Calculated |

| IUPAC Name | 1-methyl-1H-1,2,3-triazole-5-carbonitrile | - |

| Canonical SMILES | CN1N=NC=C1C#N | - |

| Appearance | Predicted to be a white to off-white solid or liquid | Inferred |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | Singlet (~4.0-4.3 ppm, 3H, N-CH₃); Singlet (~7.8-8.2 ppm, 1H, C4-H) |

| ¹³C NMR | Signal for N-CH₃ (~35-40 ppm); Signal for C5 (~125-130 ppm); Signal for C4 (~135-140 ppm); Signal for nitrile carbon (-C≡N) (~110-115 ppm) |

| IR Spectroscopy | Strong, sharp absorption band for C≡N stretch (~2220-2260 cm⁻¹) |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 109.0458 |

Synthesis and Mechanistic Considerations

The primary challenge in synthesizing substituted 1,2,3-triazoles is controlling the regiochemistry. While the copper-catalyzed Huisgen cycloaddition reliably yields 1,4-disubstituted products, the synthesis of 1,5-disubstituted isomers, such as the topic compound, requires a different catalytic system.[7]

Recommended Synthetic Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The most direct and regioselective method to synthesize 1-Methyl-1H-1,2,3-triazole-5-carbonitrile is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction proceeds via a distinct mechanism from its copper-catalyzed counterpart, leading exclusively to the 1,5-disubstituted product.[8]

-

Causality of Catalyst Choice: Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride complexes ([Cp*RuCl]), are chosen specifically for their ability to direct the cycloaddition towards the 1,5-isomer. The mechanism involves the formation of a ruthenium-acetylide intermediate, which then reacts with the azide in a way that steric and electronic factors favor the formation of the 1,5-regioisomer.

Caption: RuAAC synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established RuAAC methodologies.[8]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 1-5 mol%). Purge the flask with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Introduce the solvent (e.g., anhydrous DMF or toluene). Add propynenitrile (1.0 equivalent). Caution: Propynenitrile is volatile and toxic.

-

Azide Introduction: Add methyl azide (1.0-1.2 equivalents) as a solution in the reaction solvent. Caution: Methyl azide is potentially explosive and should be handled with extreme care as a dilute solution.

-

Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel to yield pure 1-Methyl-1H-1,2,3-triazole-5-carbonitrile.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in the reactivity of its nitrile group, which serves as a gateway to a variety of other essential functionalities.

Caption: Key transformations of the C5-carbonitrile group.

-

As a Scaffold Component: The 1,2,3-triazole ring is a core component in numerous approved drugs, including the β-lactamase inhibitor Tazobactam and the anticonvulsant Rufinamide .[2]

-

As a Versatile Intermediate: This compound allows for the introduction of the N-methyl-triazole moiety into larger molecules via the transformations shown above. For example:

-

Reduction to Amine: The resulting primary amine can be used in amide coupling, reductive amination, or sulfonamide formation to link the triazole core to other pharmacophores.

-

Conversion to Tetrazole: The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

-

Hydrolysis to Carboxylic Acid: The carboxylic acid can be used for standard amide or ester formations, providing another key linkage point.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1142927-03-4 is not widely available, hazard information can be extrapolated from closely related 1,2,3-triazole derivatives.[13][14][15][16]

Table 3: GHS Hazard Information (Anticipated)

| Pictogram | GHS Code | Hazard Statement | Precautionary Statement |

| H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 |

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

1-Methyl-1H-1,2,3-triazole-5-carbonitrile represents a strategically designed molecular building block that leverages the robust, bio-inert nature of the triazole scaffold with the profound synthetic utility of the carbonitrile group. Its regioselective synthesis via ruthenium catalysis provides reliable access to the 1,5-disubstituted isomer, a pattern often sought in drug design. For researchers and scientists in drug discovery, this compound offers a reliable starting point for the synthesis of diverse compound libraries, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

Click to expand

-

Pokhodylo, N. T., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising anticancer agents. Taylor & Francis Online. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates... Available at: [Link]

- Thieme. (n.d.). Product Class 13: 1,2,3-Triazoles. Science of Synthesis.

-

ResearchGate. (2025). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available at: [Link]

-

American Elements. (n.d.). (1-methyl-1H-1-2-3-triazol-5-yl)methanol. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules, 25(1), 103. Available at: [Link]

- Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

-

Al-Majidi, S. M., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1584. Available at: [Link]

-

Pathak, T. P., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(44), 39863–39893. Available at: [Link]

- Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.

-

Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]

-

Khan, I., et al. (2016). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. International Journal of Molecular Sciences, 17(11), 1851. Available at: [Link]

-

Kaur, H., et al. (2016). Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. RSC Advances, 6(84), 80868–80881. Available at: [Link]

-

Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at: [Link]

-

NIST. (n.d.). 1-Methyl-1,2,3-triazole. NIST Chemistry WebBook. Available at: [Link]

- Bozorov, K., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1573-1581.

- Dahiya, R., & Kumar, R. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research, 13(12), 4567-4581.

- ResearchGate. (n.d.).

- University of Puerto Rico. (n.d.).

-

ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]

-

FooDB. (n.d.). Showing Compound 3-Butyl-1(3H)-isobenzofuranone. Available at: [Link]

Sources

- 1. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. iris.unimore.it [iris.unimore.it]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | C4H5N3O | CID 21187507 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Triazole-5-Carbonitrile Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups have cemented its importance in drug design.[4][5] This guide focuses on a particularly intriguing and functionally rich subset of this family: the triazole-5-carbonitriles. The incorporation of a nitrile group at the 5-position of the triazole ring introduces unique electronic and steric properties, opening up new avenues for therapeutic intervention.[6][7] This document provides a comprehensive exploration of the synthesis, medicinal chemistry applications, and mechanistic underpinnings of triazole-5-carbonitrile derivatives, offering field-proven insights for their application in contemporary drug discovery programs.

The Strategic Advantage of the Nitrile Group in Triazole Scaffolds

The nitrile or cyano group (–C≡N) is far more than a simple substituent; it is a versatile functional group that can profoundly influence the pharmacological profile of a molecule.[6][7] Its strong electron-withdrawing nature can modulate the electronic density of the triazole ring, impacting its pKa and interaction with biological targets. Furthermore, the linear geometry and compact size of the nitrile group allow it to probe narrow enzymatic clefts, while the nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl oxygen.[6][7] This bioisosteric relationship to carbonyls, hydroxyls, and even halogens, combined with its ability to enhance metabolic stability by blocking sites of oxidative metabolism, makes the nitrile group a powerful tool in lead optimization.[6][8] When appended to the versatile triazole core, the result is a pharmacophore with significant potential across a spectrum of therapeutic areas.

Synthetic Strategies for Accessing Triazole-5-Carbonitriles

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a number of robust methods have been developed for the synthesis of triazole-5-carbonitriles, encompassing both the 1,2,3- and 1,2,4-isomers.

Synthesis of 1,2,4-Triazole-5-Carbonitrile Derivatives

A prevalent strategy for the construction of unsymmetrically substituted 1,2,4-triazoles involves the cyclization of functionalized acylhydrazines or related intermediates. One well-documented approach leads to the formation of 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles, which contain the core carbonitrile feature.[9][10][11]

Caption: Synthetic workflow for 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles.

A detailed experimental protocol for a representative synthesis is provided below:

Experimental Protocol: Synthesis of 3-Alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles [9][12]

-

Step 1: Formation of the 4-tert-butoxycarbonylamino-1,2,4-triazole derivative.

-

To a solution of the appropriate ester tert-butoxycarbonyl hydrazone (1.0 eq) in a suitable solvent such as isobutanol, add cyanoacetic acid hydrazide (1.0 eq).

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a mixture of ethyl acetate and petroleum ether (1:2) to precipitate the crude product.

-

Isolate the solid by filtration and recrystallize from an appropriate solvent to yield the pure 3-alkyl-4-tert-butoxycarbonylamino-5-cyanomethyl-4H-1,2,4-triazole.

-

-

Step 2: Hydrolysis of the tert-butoxycarbonyl group.

-

Dissolve the product from Step 1 (1.0 eq) in a minimal amount of tetrahydrofuran.

-

Add hydrochloric acid (6N) dropwise to the solution.

-

Heat the mixture on a steam bath for 15 minutes.

-

Evaporate the solvent under reduced pressure and dry the resulting solid in vacuo to obtain the hydrochloride salt of the 4-amino-1,2,4-triazole.

-

-

Step 3: Neutralization to the final product.

-

Treat the hydrochloride salt from Step 2 with an equivalent amount of 2N potassium hydroxide solution.

-

The resulting precipitate is the desired 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazole.

-

Isolate the product by filtration, wash with cold water, and dry.

-

Synthesis of 1,2,3-Triazole-5-Carbonitrile Derivatives

The synthesis of 1,2,3-triazole-5-carbonitriles often leverages regioselective cycloaddition reactions.[6][7][13][14] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is renowned for producing 1,4-disubstituted 1,2,3-triazoles, other methods allow for the synthesis of different regioisomers. The reaction of β-carbonyl phosphonates with azides, for instance, provides a route to functionalized 1,2,3-triazoles.[6]

Therapeutic Applications of Triazole-5-Carbonitriles

The unique structural and electronic features of the triazole-5-carbonitrile scaffold have led to its exploration in a variety of therapeutic contexts.

Anticancer Activity

A significant area of application for triazole-5-carbonitriles is in oncology, particularly as kinase inhibitors.[13][15][16] Kinases are pivotal regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[13][17]

Mechanism of Action: Kinase Inhibition

Many triazole-based compounds exert their anticancer effects by competing with ATP for binding to the active site of kinases.[14][17] The triazole ring can form crucial hydrogen bonds with the hinge region of the kinase, while the substituents on the ring explore various hydrophobic and hydrophilic pockets to enhance binding affinity and selectivity. The nitrile group can play a key role in these interactions, acting as a hydrogen bond acceptor or fitting into sterically constrained regions of the active site.[6][7]

One of the most frequently targeted pathways in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1][2][9][10][18] Overactivation of this pathway can lead to uncontrolled cell proliferation, survival, and metastasis.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Derivatives of 4'-((4-substituted-4,5-dihydro-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile have been synthesized and shown to exhibit pan-cancer anti-growth activity.[19] One such analog demonstrated single-digit micromolar activity against the serine/threonine kinase STK33, highlighting the potential of this scaffold in targeting specific kinases.[19]

| Compound Class | Cancer Cell Line | Target | IC50 (µM) | Reference |

| OTBN-1,2,3-triazole derivative | Various | STK33 | single-digit µM | [19] |

| Triazole-based purine derivative | Not specified | Not specified | 0.1 - 43 | [20][21] |

| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | Thymidylate synthase | 3.20 ± 0.32 | [22] |

| 1,2,3-triazole derivative | HT-1080, A-549, MCF-7, MDA-MB-231 | Not specified | 15.13 - 31.65 | [23] |

Antimicrobial and Antiviral Activity

The triazole nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery, with notable examples including the antifungal drug fluconazole and the broad-spectrum antiviral ribavirin.[4][24][25][26] The incorporation of a 5-carbonitrile group can further enhance the activity of these compounds.

Mechanism of Action: Antiviral

The antiviral mechanism of triazole derivatives can be multifaceted. For nucleoside analogs like ribavirin, the triazole moiety acts as a bioisostere of a natural purine, allowing the molecule to be incorporated into the viral genome, leading to lethal mutagenesis.[17] Other mechanisms include the inhibition of viral enzymes essential for replication.

Caption: General viral replication cycle and a potential point of inhibition.[3][4][15][27][28]

While specific examples of triazole-5-carbonitriles with potent antiviral activity are an active area of research, the broader class of triazole derivatives has shown promise against a range of viruses.[24][25][26] The development of novel 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine nucleobases has yielded compounds with potential as ligands for viral proteins such as the SARS-CoV-2 NSP13 helicase.[7]

Anti-inflammatory Activity

A study on 1,4-disubstituted 1H-1,2,3-triazole derivatives identified a compound that exhibited significant anti-inflammatory activity in animal models, reducing paw edema by up to 79.8%.[29][33] Mechanistically, this compound was found to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α while increasing the level of the anti-inflammatory cytokine IL-4.[29][33] The role of a carbonitrile substituent in this context warrants further investigation to optimize potency and selectivity.

Structure-Activity Relationships (SAR)

The biological activity of triazole-5-carbonitrile derivatives is highly dependent on the nature and position of other substituents on the triazole ring and any appended moieties. For instance, in a series of 1,2,4-triazole derivatives, substitution with electron-withdrawing groups like -F and -Br at the para position of a phenyl ring was found to increase anti-inflammatory activity.[31] In the context of anticancer agents, the specific substitution pattern on the triazole ring can dictate the selectivity for different kinase targets.[13][16] The nitrile group itself is a key contributor to the overall electronic profile of the molecule and can be crucial for anchoring the compound within the active site of a target enzyme.[6][8]

Conclusion and Future Perspectives

The triazole-5-carbonitrile scaffold represents a promising and versatile platform for the design and development of novel therapeutic agents. The unique combination of the stable, interactive triazole ring and the electronically distinct nitrile group provides a rich chemical space for exploration. As demonstrated in this guide, these compounds have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on several key aspects:

-

Expansion of Synthetic Methodologies: The development of new, efficient, and regioselective methods for the synthesis of a diverse range of triazole-5-carbonitrile derivatives is crucial for expanding the accessible chemical space.

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to fully understand how these compounds interact with their biological targets and to guide the design of more potent and selective inhibitors.

-

Systematic SAR Studies: Comprehensive structure-activity relationship studies will be instrumental in optimizing the therapeutic potential of this scaffold for specific diseases.

-

Exploration of New Therapeutic Areas: The unique properties of triazole-5-carbonitriles suggest that they may have utility in other therapeutic areas beyond those already explored, such as neurodegenerative diseases and metabolic disorders.

References

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Schematic diagram of EGFR signaling pathway[5]. Growth factor binding... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). (n.d.). Retrieved February 24, 2026, from [Link]

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 24, 2026, from [Link]

-

Virus: Reproduction | Texas Gateway. (n.d.). Retrieved February 24, 2026, from [Link]

-

Schematic view of a virus replication cycle. For a detailed description... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Virus Replication: Over 2459 Royalty-Free Licensable Stock Illustrations & Drawings. (n.d.). Retrieved February 24, 2026, from [Link]

-

Cugur, Z. (2023, July 17). Viral Infection. TeachMePhysiology. [Link]

-

Viral Particle Replication - A Level Biology. (n.d.). Save My Exams. Retrieved February 24, 2026, from [Link]

-

STRATEGIES FOR THE SYNTHESIS OF[9][10][17]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2022, December 5). Chemistry & Chemical Technology, 17(2). [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025, October 27). RSC Publishing.

-

Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. (2024, August 15). PubMed. [Link]

-

Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. (2023, October 30). e-Century Publishing Corporation. [Link]

-

Synthesis and anti-cancer evaluation (IC50 values) of the most... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21).

-

(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2025, March 15). Asian Journal of Green Chemistry.

-

Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 359. [Link]

-

Biological evaluation of final tested 1,2,3‐triazole compounds. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

- Synthesis and Characterization of Some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. (2002, January 1). TÜBİTAK Academic Journals.

- Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. (2025, August 10).

- Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Deriv

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. (2022, September 26). Frontiers. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. (n.d.). PubMed. [Link]

-

Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (n.d.). Biomedical and Pharmacology Journal. Retrieved February 24, 2026, from [Link]

- 1,2,3-triazole derivatives as a biologically active molecule - a review. (2022, September 1).

- In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017, October 28). International Journal of Pharmaceutical Sciences Review and Research.

- ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022, December 1).

- Application of Nitrile in Drug Design. (2025, August 7).

- In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017, October 28). International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis and Biological Evaluation of Some New 1,2,3-Triazole Derivatives As Anti-microbial Agents. (2016, January 1). JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

-

Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents. (n.d.). Academia.edu. Retrieved February 24, 2026, from [Link]

-

Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (n.d.). Biomedical and Pharmacology Journal. Retrieved February 24, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[9][10][17] and[1][9][17]-triazoles. (n.d.). PubMed.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

-

A Literature Review Focusing on the Antiviral Activity of[9][10][17] and[1][9][17]-triazoles. (2023, November 24).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virus: Reproduction | Texas Gateway [texasgateway.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. researchgate.net [researchgate.net]

- 14. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. savemyexams.com [savemyexams.com]

- 16. rjptonline.org [rjptonline.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. (PDF) Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents [academia.edu]

- 22. ajgreenchem.com [ajgreenchem.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. ijpsr.com [ijpsr.com]

- 25. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. shutterstock.com [shutterstock.com]

- 28. teachmephysiology.com [teachmephysiology.com]

- 29. portfolio.afu.uz [portfolio.afu.uz]

- 30. researchgate.net [researchgate.net]

- 31. scispace.com [scispace.com]

- 32. globalresearchonline.net [globalresearchonline.net]

- 33. biomedpharmajournal.org [biomedpharmajournal.org]

Methodological & Application

Technical Guide: Dehydration of 1-methyl-1H-1,2,3-triazole-5-carboxamide to Nitrile

Abstract & Strategic Overview

This application note details the protocol for the dehydration of 1-methyl-1H-1,2,3-triazole-5-carboxamide to its corresponding nitrile, 1-methyl-1H-1,2,3-triazole-5-carbonitrile . While 1,2,3-triazoles are ubiquitous in medicinal chemistry due to their bioisosteric properties and metabolic stability, the 1,5-disubstituted regioisomers are less commonly accessed than their 1,4-counterparts (typically formed via CuAAC "Click" chemistry).

The transformation of the 5-carboxamide to the 5-nitrile is a critical functional group manipulation, enabling the synthesis of tetrazoles, amines, and amidines. This guide prioritizes two methodologies:

-

Method A (Phosphorus Oxychloride): The robust, industrial standard for electron-deficient heteroaromatics.

-

Method B (Trifluoroacetic Anhydride): A milder, high-yielding alternative for sensitive substrates.

Key Chemical Challenges

-

Regiochemical Integrity: Ensuring the starting material is the 1,5-isomer (often synthesized via RuAAC or Dimroth cyclization) rather than the 1,4-isomer.

-

Ring Stability: While 1,2,3-triazoles are generally stable, low molecular weight derivatives with high nitrogen content can be energetic. Thermal control is paramount.

-

Electronic Deactivation: The electron-poor nature of the triazole ring renders the amide carbonyl less nucleophilic, requiring potent electrophilic activation (

or TFAA).

Mechanistic Insight

The dehydration proceeds via an E2-type elimination mechanism. The amide oxygen attacks the electrophilic dehydrating agent (e.g., Phosphorus Oxychloride,

Pathway Visualization

Figure 1: Mechanistic pathway for the dehydration of triazole carboxamide to nitrile.

Experimental Protocols

Method A: Phosphorus Oxychloride ( ) – The Standard Protocol

Best for: Scale-up (>1g), robust substrates, and cost-efficiency.

Reagents:

-

Substrate: 1-methyl-1H-1,2,3-triazole-5-carboxamide (1.0 equiv)

-

Dehydrating Agent:

(1.5 – 3.0 equiv) -

Base: Triethylamine (

) or Diisopropylamine (3.0 – 5.0 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve the carboxamide (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add

(4.0 equiv) and cool the mixture to -

Activation: Dropwise add

(2.0 equiv) over 15 minutes. Caution: Exothermic. -

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The amide peak (

~127) should disappear, replaced by the nitrile (

-

-

Quench: Cool to

. Carefully quench with saturated aqueous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically EtOAc/Hexanes gradient).

Method B: Trifluoroacetic Anhydride (TFAA) – The Mild Protocol

Best for: Small scale (<100mg), acid-sensitive functionalities, or high-purity requirements.

Reagents:

-

Substrate: 1-methyl-1H-1,2,3-triazole-5-carboxamide (1.0 equiv)

-

Reagent: TFAA (1.2 – 1.5 equiv)

-

Base: Pyridine (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane or DCM

Step-by-Step Procedure:

-

Setup: Prepare a solution of the amide (1.0 equiv) and pyridine (2.5 equiv) in anhydrous 1,4-dioxane or DCM at

. -

Addition: Add TFAA (1.3 equiv) dropwise.

-

Reaction: Stir at

for 30 minutes, then warm to RT for 1–2 hours. -

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then saturated

. -

Isolation: Dry and concentrate. This method often yields product of sufficient purity to bypass chromatography.

Comparison of Methods

| Feature | Method A ( | Method B (TFAA) | Method C (Cyanuric Chloride) |

| Cost | Low | High | Moderate |

| Atom Economy | Moderate | Low | High |

| Reaction Temp | RT | ||

| Workup | Requires careful quenching | Acid wash required | Filtration (removes cyanuric acid) |

| Suitability | Large scale / Robust | Sensitive substrates | "Green" / Catalytic variants |

Analytical Validation & Troubleshooting

Expected Analytical Data

-

NMR (DMSO-

-

Starting Material: Two broad singlets (amide

) at -

Product: Disappearance of

signals. C5-Methyl singlet often shifts slightly downfield due to the stronger electron-withdrawing nature of the nitrile.

-

-

IR Spectroscopy:

-

Product: Appearance of a sharp, weak-to-medium band at 2230–2250 cm⁻¹ (

stretch). Disappearance of broad amide bands (3100–3400 cm⁻¹).

-

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Poor solubility of the triazole amide in DCM.

-

Solution: Switch solvent to THF or DMF (for Method A). If using DMF, keep temperature low (

) to avoid Vilsmeier-Haack side reactions.

-

-

Issue: Hydrolysis during Workup.

-

Cause: Nitriles on electron-deficient rings can be susceptible to hydrolysis back to the amide or acid if the quench is too basic or acidic.

-

Solution: Use a buffered quench (phosphate buffer pH 7) and perform extraction quickly.

-

Safety & Handling (E-E-A-T)

-

Energetic Potential: Low molecular weight 1,2,3-triazoles possess high nitrogen content and can be energetic. While the 5-cyano derivative is generally stable, DSC (Differential Scanning Calorimetry) is recommended before heating >100°C on a large scale.

-

Reagent Hazards:

- : Reacts violently with water, releasing HCl and phosphoric acid. Always quench into a large excess of ice/base.

-

TFAA: Corrosive and volatile lachrymator. Handle in a fume hood.

Workflow Diagram

Figure 2: Decision matrix and workflow for the dehydration protocol.

References

-

Pokhodylo, N. T., et al. (2021). "Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks.

dehydration of triazole amides). -

Shipilovskikh, S. A., et al. (2018). "Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction." Organic Letters. (General methodology for heteroaromatic amides).

-

Diethelm, S., et al. (2021). "4,5-Dicyano-1,2,3-Triazole... Synthesis." Molecules. (Context on dicyano-triazole synthesis and stability).

-

Olah, G. A., et al. (1997). "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles." Molecules. (Use of Cyanuric Chloride/DMF).[1]

Sources

reduction of 1-methyl-1H-1,2,3-triazole-5-carbonitrile to aminomethyl triazole

Application Note: Reduction of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile to Aminomethyl Triazole

Abstract & Strategic Analysis

The reduction of 1-methyl-1H-1,2,3-triazole-5-carbonitrile (1) to (1-methyl-1H-1,2,3-triazol-5-yl)methanamine (2) represents a critical transformation in the synthesis of triazole-based bioisosteres and linker systems. While 1,2,3-triazoles are chemically robust (resistant to oxidative and reductive cleavage), the primary challenge in this transformation is not the reduction itself, but the isolation of the highly polar, water-soluble primary amine product .[1]

Key Challenges:

-

Product Polarity: The resulting amine (2) is a low-molecular-weight, hydrophilic heterocycle. Standard aqueous extraction (DCM/Water) often results in >50% yield loss to the aqueous phase.[1]

-

Chemo-selectivity: While the triazole ring is stable, the N1-methyl group activates the C5 position. Harsh acidic conditions or excessive temperatures can lead to ring degradation or demethylation.

-

Dimerization: Reduction of primary nitriles often yields secondary amines (dimers) via intermediate imine condensation.

This guide presents three validated protocols ranging from scalable hydrogenation to modern in situ protection strategies designed to overcome isolation hurdles.

Reaction Pathways & Mechanism

The following diagram outlines the two primary pathways: Direct Hydrogenation (Method A) and Hydride Reduction (Method B), alongside the critical "poisoning" mechanism that leads to secondary amine impurities.[1]

Figure 1: Reaction pathways showing the stepwise reduction to the primary amine and the competing condensation pathway leading to secondary amine impurities.[1]

Experimental Protocols

Method A: Catalytic Hydrogenation (Scalable & Cleanest)

Best for: Large scale (>5g), avoiding aluminum salts, and obtaining the product as a stable HCl salt.[1]

Rationale: Using acidic media (HCl/MeOH) protonates the primary amine as soon as it forms.[1] This prevents the free amine from attacking the intermediate aldimine, effectively stopping secondary amine formation (dimerization).[1]

Reagents:

-

Substrate: 1-methyl-1H-1,2,3-triazole-5-carbonitrile (1.0 equiv)

-

Catalyst: 10% Pd/C (0.1 equiv by mass) or Raney Nickel (active)[1]

-

Solvent: Methanol (anhydrous)[1]

-

Additive: Concentrated HCl (1.1 equiv) or Acetic Acid[1]

Protocol:

-

Preparation: In a pressure vessel or hydrogenation flask, dissolve the nitrile (10 mmol) in Methanol (30 mL).

-

Acidification: Add concentrated HCl (11 mmol) dropwise. Note: Ensure the solution is acidic (pH < 2).[1]

-

Catalyst Addition: Under an inert atmosphere (N2 or Ar), carefully add 10% Pd/C (10 wt% loading).[1] Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the vessel with H2 gas (x3). Pressurize to 40–50 psi (3–4 bar) and stir vigorously at Room Temperature (20–25°C) for 6–12 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). The nitrile spot should disappear.

-

Workup:

Method B: Chemical Reduction (LiAlH4)

Best for: Laboratory scale (<1g) where high-pressure equipment is unavailable.[1]

Rationale: Lithium Aluminum Hydride (LAH) is a powerful reducing agent.[1][2][3][4] The key here is the Fieser Workup , which creates a granular aluminum precipitate that can be filtered, avoiding the formation of slimy emulsions that trap the polar product.[1]

Reagents:

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask. Cool to 0°C under N2.[2]

-

Reagent Prep: Add LiAlH4 solution (20 mmol) to the flask.

-

Addition: Dissolve the nitrile (10 mmol) in dry THF (10 mL) and add dropwise to the LAH solution at 0°C. Exotherm expected.

-

Reaction: Warm to Room Temperature and reflux for 2–4 hours.

-

Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, add:

-

x mL Water (very slowly)

-

x mL 15% NaOH

-

3x mL Water[2]

-

-

Isolation: Warm to RT and stir for 15 mins until the precipitate turns white and granular. Add anhydrous MgSO4 to dry the solution.

-

Filtration: Filter the solids and wash thoroughly with THF (or 10% MeOH in DCM to ensure polar amine desorption).

-

Purification: Concentrate the filtrate. If the free amine is too volatile or water-soluble, immediately treat with HCl/Dioxane to precipitate the salt.[1]

Method C: The "Pro" Protocol (In-Situ Boc Protection)

Best for: Drug discovery/Medicinal chemistry. Converts the difficult polar amine into a lipophilic carbamate.[1]

Rationale: By trapping the amine with Boc2O in situ during reduction (using NaBH4/NiCl2), you bypass the isolation difficulty entirely.[1] The product is a lipophilic Boc-protected amine, easily extracted with Ethyl Acetate.[1]

Protocol:

-

Dissolve Nitrile (1.0 equiv) and Boc2O (2.0 equiv) in Methanol.

-

Cool to 0°C. Add NiCl2·6H2O (0.1 equiv) .[1]

-

Add NaBH4 (7.0 equiv) in small portions over 30 mins. Vigorous gas evolution!

-

Stir for 2 hours at RT.

-

Add Diethylenetriamine (0.5 equiv) to chelate Nickel (optional, helps color removal).[1]

-

Concentrate MeOH, add Water and Ethyl Acetate .

-

Extract the organic layer. The product is now the N-Boc-aminomethyl-triazole , which is easily purified by silica flash chromatography.

Analytical Data Summary

| Feature | Nitrile (Starting Material) | Amine (Product) |

| IR Spectroscopy | Sharp peak ~2240 cm⁻¹ (C≡N) | Broad band ~3300–3400 cm⁻¹ (NH2) |

| 1H NMR (DMSO-d6) | No CH2 signal. | Doublet/Singlet ~3.8–4.0 ppm (CH2-NH2) |

| Solubility | Soluble in DCM, EtOAc.[1][5] | Highly soluble in H2O, MeOH.[1] Insoluble in Hexanes. |

| Stability | Stable solid. | Hygroscopic; absorbs CO2 from air (store as HCl salt).[1] |

References

-

Hydrogenation of Triazole Nitriles

-

Regioselective Reduction of Triazole Esters (Analogous Chemistry)

-

General Protocol for Nitrile Reduction (LiAlH4)

- Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."

- Relevance: Standard operating procedure for LiAlH4 reductions and Fieser workup.

-

In-Situ Boc Protection Strategy

Sources

- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. ijprajournal.com [ijprajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective Reduction of 1 H-1,2,3-Triazole Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Hydrolysis Protocols for 1,2,3-Triazole-5-Carbonitrile to Carboxylic Acid

Part 1: Strategic Overview & Chemical Logic

Introduction

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in peptidomimetics. While the 1,4-disubstituted isomer is ubiquitous due to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted-1,2,3-triazole-5-carboxylic acid represents a distinct topological vector often required for fragment-based drug design.

The hydrolysis of 1,2,3-triazole-5-carbonitrile to its corresponding carboxylic acid is a critical transformation. Unlike simple aliphatic nitriles, the triazole core introduces specific electronic and steric challenges:

-

Electronic Deficit: The triazole ring is electron-deficient, making the nitrile carbon highly electrophilic, which generally favors nucleophilic attack by hydroxide.

-

Steric Crowding: In 1-substituted triazoles, the 5-position is sterically adjacent to the N1-substituent. Bulky groups at N1 can significantly retard hydrolysis rates.

-

Decarboxylation Risk: Electron-deficient heteroaromatic acids are prone to thermal decarboxylation. Protocols must balance kinetic activation energy with thermal stability limits.

Mechanistic Pathway

The transformation follows a classic nucleophilic addition-elimination pathway. Under basic conditions (preferred), the hydroxide ion attacks the nitrile carbon to form an imidate intermediate, which tautomerizes to the amide.[1] Subsequent hydrolysis yields the carboxylate, which is acidified to the free acid.

Figure 1: Base-catalyzed hydrolysis pathway.[1] Note that the amide intermediate is often isolable if the reaction time is insufficient.

Part 2: Experimental Protocols

Method A: Alkaline Hydrolysis (The Gold Standard)

This is the preferred method for 1,2,3-triazoles due to the robustness of the triazole ring against base. It offers faster kinetics than acid hydrolysis and easier purification.

Applicability: Robust substrates; N1-aryl or N1-alkyl derivatives. Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 1,2,3-triazole-5-carbonitrile in Ethanol (10 mL/mmol) .

-

Note: If solubility is poor, use a 1:1 mixture of EtOH and 1,4-Dioxane.

-

-

Base Addition: Add 5.0 – 10.0 equiv of 4M aqueous NaOH .

-

Why: A large excess of base drives the equilibrium forward and ensures the consumption of the intermediate amide.

-

-

Reflux: Fit the flask with a condenser and heat to reflux (approx. 80–85 °C) .

-

Time: Typically 4–12 hours. Monitor by TLC or LC-MS.

-

Checkpoint: Look for the disappearance of the nitrile peak (approx. 2250 cm⁻¹) and the transient appearance/disappearance of the amide.

-

-

Workup (Isolation):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove the organic solvent (EtOH).

-

Dilute the aqueous residue with water (approx. 5 mL/mmol).

-

Crucial Step: Wash the basic aqueous phase with Ethyl Acetate (2x) to remove unreacted neutral starting material or non-acidic impurities.

-

-

Acidification: Cool the aqueous phase to 0 °C in an ice bath. Slowly add 6M HCl dropwise until pH reaches ~2–3.

-

Observation: The carboxylic acid should precipitate as a white/off-white solid.

-

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms (amphoteric/polar substrates), extract the acidic aqueous phase with Ethyl Acetate or n-Butanol.

Method B: Acidic Hydrolysis (For Base-Sensitive Substrates)

Used when the substrate contains base-labile groups (e.g., esters elsewhere on the molecule, though these will likely hydrolyze too) or if the triazole ring carries substituents sensitive to nucleophilic aromatic substitution.

Reagents: Hydrochloric Acid (HCl), Acetic Acid (AcOH).

Step-by-Step Protocol:

-

Setup: Suspend 1.0 equiv of nitrile in a mixture of conc. HCl (37%) and Glacial Acetic Acid (1:1 ratio, 5 mL/mmol).

-

Role of AcOH: Increases solubility of the organic substrate.

-

-

Reaction: Heat to 90–100 °C for 6–24 hours.

-

Caution: This method is harsher. Monitor strictly for decarboxylation (loss of CO2).

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the mixture onto crushed ice (approx. 20g/mmol).

-

The product may precipitate. If so, filter.

-

If not, extract with Ethyl Acetate (3x).

-

-

Drying: Dry organic layers over anhydrous Na2SO4, filter, and concentrate.

Part 3: Data Analysis & Troubleshooting

Comparison of Methods

| Feature | Method A (Alkaline) | Method B (Acidic) |

| Reaction Rate | Fast (4-12 h) | Slow (12-24 h) |

| Yield | Typically High (>85%) | Moderate (60-75%) |

| Side Products | Primary Amide (if stopped early) | Decarboxylated product (if overheated) |

| Purification | Acid-Base Extraction (Clean) | Requires Extraction/Recrystallization |

| Substrate Scope | Best for N1-Aryl/Alkyl | Best for Base-labile side chains |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for incomplete conversion.

Critical Considerations (Expert Insights)

-

Steric Hindrance at N1: If the N1 substituent is a bulky group (e.g., tert-butyl, mesityl), the hydrolysis of the amide intermediate to the acid will be the rate-determining step. In these cases, increasing the reaction temperature to 100 °C (using ethylene glycol or diglyme as co-solvent) is often necessary.

-

Decarboxylation: 1,2,3-triazole-5-carboxylic acids are relatively stable, but if electron-withdrawing groups are present on the phenyl ring at N1, the system becomes prone to thermal decarboxylation upon prolonged heating in acidic media.

-

Amphoteric Nature: If the triazole contains an amino group (e.g., 4-amino-1,2,3-triazole-5-COOH), the product will be zwitterionic. Isolation from water will be difficult. In such cases, use ion-exchange resin (Dowex 50W) for purification rather than simple extraction.

Part 4: References

-

Pokhodylo, N. T., et al. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank. [Link][3]

-

Relevance: Provides validated conditions for saponification of triazole esters, directly translatable to nitrile hydrolysis workups.

-

-

Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. [Link]

-

Relevance: Comprehensive review of nitrile hydrolysis mechanisms, including heteroaromatic substrates.

-

-

Amantini, D., et al. (2002). Synthesis of 4- and 5-substituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]

-

Relevance: Discusses the stability and functionalization of the triazole ring positions 4 and 5.

-

-

Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

-

Relevance: Standard reference text for functional group interconversion (Nitrile to Carboxylic Acid).

-

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 3. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series [mdpi.com]

using 1-methyl-1,2,3-triazole-5-carbonitrile in tetrazole synthesis

Application Note: High-Yield Synthesis of 5-(1-Methyl-1,2,3-triazol-5-yl)-1H-tetrazole

Executive Summary

This technical guide details the synthetic methodology for transforming 1-methyl-1,2,3-triazole-5-carbonitrile into 5-(1-methyl-1,2,3-triazol-5-yl)-1H-tetrazole . This transformation connects two nitrogen-rich heterocyclic rings, creating a bis-heterocycle with significant potential in energetic materials (due to high heat of formation), medicinal chemistry (as a lipophilic carboxylate bioisostere), and coordination chemistry .

The protocol focuses on the [3+2] dipolar cycloaddition of the nitrile group with an azide source. Two validated methods are presented:

-

Method A (Standard): Sodium azide (

) and ammonium chloride ( -

Method B (Green/Catalytic): Sodium azide (

) and zinc bromide (

Reaction Mechanism & Rationale

The formation of the tetrazole ring proceeds via a concerted but asynchronous [3+2] cycloaddition.

-

Activation: The nitrile carbon is electrophilic. In Method A, the ammonium ion buffers the solution and activates the nitrile via hydrogen bonding. In Method B, the Zinc(II) ion acts as a Lewis acid, coordinating to the nitrile nitrogen (

), significantly lowering the activation energy. -

Cyclization: The azide anion (

) attacks the activated nitrile carbon, followed by ring closure. -

Thermodynamics: The formation of the aromatic tetrazole ring is the thermodynamic driving force.

DOT Diagram: Reaction Pathway

Caption: Mechanistic pathway from nitrile starting material to tetrazole product via activated cycloaddition.

Safety & Hazard Analysis (Crucial)

-

Sodium Azide (

): Highly toxic (oral LD50 ~27 mg/kg). Reacts with acids to form explosive/toxic hydrazoic acid ( -

Hydrazoic Acid (

): During the acidification step (Workup), -

Energetic Nature: Both the starting triazole and the product tetrazole are high-nitrogen compounds. While usually stable, they should be treated as potential energetic materials. Avoid friction and shock.

Experimental Protocols

Method A: DMF/Ammonium Chloride (Standard)

Best for: High reliability, difficult substrates.

Reagents:

-

1-methyl-1,2,3-triazole-5-carbonitrile (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Ammonium Chloride (

) (1.5 equiv) -

Solvent: Anhydrous DMF (0.5 M concentration relative to nitrile)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (e.g., 10 mmol) in DMF (20 mL).

-

Addition: Add

(15 mmol) and -

Reaction: Attach a reflux condenser. Heat the mixture to 100–110 °C with stirring.

-

Note: A blast shield is recommended for all azide reactions at elevated temperatures.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically requires 12–24 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-water (100 mL).

-

Acidification: Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~2. Caution: Evolution of

gas. -

The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with small amounts of cold water (3x 10 mL), and dry in a vacuum oven at 50 °C.

Method B: Water/Zinc Bromide (Green Protocol)

Best for: Environmental compliance, ease of purification.

Reagents:

-

1-methyl-1,2,3-triazole-5-carbonitrile (1.0 equiv)

-

Sodium Azide (

) (1.1 equiv) -

Zinc Bromide (

) (1.0 equiv) or Zinc Oxide ( -

Solvent: Deionized Water (0.5 M concentration)

Step-by-Step Procedure:

-

Setup: In a pressure vial or round-bottom flask, combine the nitrile (10 mmol),

(11 mmol), and -

Reaction: Heat to Reflux (100 °C) . If using a pressure vial, heat to 105 °C. Stir vigorously for 24–48 hours.

-

Workup:

-

Cool to room temperature.

-

Add 3N HCl to acidify to pH 1. This breaks the zinc-tetrazolate complex and protonates the tetrazole.

-

Stir for 30 minutes to ensure full decomplexation.

-

If the product precipitates, filter and wash with cold water.

-

Alternative: If the product is water-soluble, extract with Ethyl Acetate (3x), dry over

, and evaporate.

-

Data Analysis & Characterization

Expected Analytical Data:

| Technique | Feature | Expected Observation |

| Appearance | Physical State | White to off-white crystalline solid. |

| Melting Point | Thermal | Typically >160 °C (decomposition likely). |

| 1H NMR | Methyl Group | Singlet, |

| 1H NMR | Triazole CH | Singlet, |

| 1H NMR | Tetrazole NH | Broad singlet, |

| 13C NMR | Nitrile Carbon | Disappears (~110-115 ppm). |

| 13C NMR | Tetrazole Carbon | Appears at |

| IR Spectroscopy | Nitrile Stretch | Disappearance of sharp peak at ~2240 cm⁻¹. |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Inactive Nitrile | Increase Temp to 120°C (DMF method); Ensure anhydrous conditions. |

| No Precipitate | Product Water Soluble | Use continuous extraction with EtOAc or salt out the aqueous phase. |

| Explosion/Pop | Azide Accumulation | Ensure no halogenated solvents were used; Quench excess azide with Nitrite before disposal. |

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958).[2] An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.

-

Himo, F., et al. (2002). Mechanisms of the Cycloaddition of Hydrazoic Acid and Methyl Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.

-

Santa Cruz Biotechnology. (n.d.). 1-Methyl-1,2,3-triazole Safety Data Sheet.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols for improving the regioselectivity of 1,5-disubstituted-1,2,3-triazole formation over the 1,4-isomer. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experiments.

Introduction: The Challenge of Regioselectivity

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, finding extensive use in medicinal chemistry, materials science, and bioconjugation. The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the most direct route to this heterocycle. However, the uncatalyzed thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating difficult purification and reducing the overall yield of the desired product.

The advent of "click chemistry" brought forth catalyst systems capable of exquisite regiocontrol. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high-fidelity production of the 1,4-isomer. To achieve the complementary 1,5-regioselectivity, researchers must turn to a different catalytic system. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the most robust and reliable method for selectively synthesizing 1,5-disubstituted-1,2,3-triazoles.

This guide focuses on mastering the RuAAC reaction and troubleshooting alternative methods to ensure your synthesis preferentially yields the 1,5-isomer.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.

Issue 1: My RuAAC reaction has a very low yield or is not proceeding at all.

Question: I am attempting to synthesize a 1,5-disubstituted triazole using a Cp*RuCl catalyst, but I'm seeing minimal product formation even after extended reaction times. What could be going wrong?

Answer (As a Senior Application Scientist):

This is a common issue that almost always points to one of three areas: catalyst deactivation, incorrect solvent choice, or suboptimal temperature. Let's break down the causality and the solutions.

Causality & Troubleshooting Steps:

-

Catalyst Sensitivity to Atmosphere: Ruthenium(II) catalysts, especially in their active form, can be sensitive to atmospheric oxygen. If the catalyst is deactivated, the catalytic cycle will not initiate.

-

Solution: Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). This involves using standard Schlenk line or glovebox techniques. All solvents should be thoroughly deoxygenated prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.

-

-

Inappropriate Solvent Choice: The RuAAC mechanism is highly sensitive to the solvent environment. Protic solvents, such as alcohols or water, are often detrimental to both the yield and the regioselectivity for the 1,5-isomer.

-

Solution: Switch to an aprotic solvent. A wide range of aprotic solvents are compatible with RuAAC, including 1,2-dichloroethane (DCE), toluene, benzene, THF, and DMF. The reaction must be completely homogeneous for optimal results.

-

-

Insufficient Thermal Energy: While some highly reactive RuAAC systems can proceed at ambient temperatures, many require heating to overcome the activation energy of the rate-determining step, which is believed to be the reductive elimination from the ruthenacycle intermediate.

-

Solution: Increase the reaction temperature. A starting point of 45 °C is often effective, but temperatures up to 80-100 °C may be necessary depending on the specific substrates and catalyst used. Microwave irradiation is also a highly effective technique for accelerating the reaction and improving yields.

-

-

Catalyst Poisoning in One-Pot Reactions: If you are attempting a one-pot synthesis starting from an alkyl halide and sodium azide, the ruthenium catalyst can be deactivated by coordination with the azide anion.

-

Solution: Perform the reaction sequentially. First, synthesize and isolate the organic azide. Alternatively, in a one-pot microwave procedure, ensure the initial azide formation step is complete before adding the ruthenium catalyst.

-

Issue 2: My reaction is producing a mixture of 1,4- and 1,5-isomers.

Question: I am trying to get the 1,5-isomer, but my final product is contaminated with the 1,4-isomer. How can I improve the regioselectivity?

Answer (As a Senior Application Scientist):

Achieving high regioselectivity is the primary reason for using a catalyst. If you are seeing a mixture, the cause is either the absence of an effective catalyst or suboptimal reaction conditions that allow a competing reaction pathway to occur.

Causality & Troubleshooting Steps:

-

Thermal (Uncatalyzed) Pathway: If you are simply heating the azide and alkyne without a catalyst, you are performing a thermal Huisgen cycloaddition, which is known to produce mixtures of both 1,4- and 1,5-isomers.

-

Solution: The most effective solution is to introduce a ruthenium catalyst. The RuAAC reaction proceeds through a distinct mechanism that strongly favors the 1,5-isomer.

-

-

Mechanism of Regiocontrol: Unlike CuAAC, which involves a copper-acetylide intermediate, the RuAAC mechanism proceeds via the formation of a six-membered ruthenacycle. Ruthenium activates the alkyne via π-interactions, and the oxidative coupling occurs between the more nucleophilic carbon of the alkyne and the electrophilic terminal nitrogen of the azide, predisposing the reactants for 1,5-substitution.

-

Actionable Insight: Ensure you are using a well-defined ruthenium catalyst known for this transformation. The most effective catalysts contain the pentamethylcyclopentadienyl (Cp) and chloride ligands, such as Cp RuCl(PPh₃)₂, CpRuCl(COD), or [Cp RuCl]₄ .

-

-

Alternative Metal-Free Conditions: Certain metal-free conditions can also favor the 1,5-isomer. For instance, reacting terminal alkynes with aryl azides in DMSO with a catalytic amount of a base like tetraalkylammonium hydroxide or t-BuOK can exclusively form 1,5-diarylsubstituted 1,2,3-triazoles. This occurs via an acetylide intermediate that attacks the terminal nitrogen of the azide.

-

Solution: If a metal-free approach is desired, explore these base-catalyzed methods. However, be aware that their substrate scope may be more limited than the RuAAC reaction.

-

Frequently Asked Questions (FAQs)

| Question | Answer |

| What is the key mechanistic difference between CuAAC and RuAAC? | CuAAC (1,4-Isomer): Proceeds through a copper-acetylide intermediate. The azide coordinates to a separate copper atom (in dinuclear mechanisms) or the same one, leading to a metallacycle that forms the 1,4-isomer upon protonolysis. RuAAC (1,5-Isomer): Does not involve a ruthenium-acetylide. Instead, the ruthenium catalyst activates the alkyne through π-coordination. This is followed by an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-isomer. |

| Can I use internal (non-terminal) alkynes in the RuAAC reaction? | Yes, this is a significant advantage of RuAAC over CuAAC. Ruthenium catalysts are active for the cycloaddition of internal alkynes, providing access to fully substituted 1,2,3-triazoles. Regioselectivity with unsymmetrical internal alkynes is influenced by both steric and electronic factors of the substituents. |

| Which ruthenium catalysts are most effective for 1,5-triazole synthesis? | Complexes containing the [Cp*RuCl] fragment have proven to be the most viable and efficient for promoting high conversion and regioselectivity. |

| Are there any other metals that can catalyze 1,5-triazole formation? | While ruthenium is the most common, other metals have been explored. For example, certain iron (FeCl₃), rare-earth metal, and nickel catalysts have been reported to promote the formation of 1,5-disubstituted triazoles under specific conditions. However, RuAAC remains the most general and widely applied method. |

Data Summary Tables

Table 1: Comparison of Key Azide-Alkyne Cycloaddition Methods

| Method | Catalyst | Predominant Product | Key Features |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Requires high temperatures; poor regioselectivity. |

| CuAAC | Copper(I) source (e.g., CuI, or CuSO₄/NaAsc) | 1,4-disubstituted-1,2,3-triazole | High regioselectivity; mild conditions; generally requires terminal alkynes. |

| RuAAC | [CpRuCl] complexes (e.g., CpRuCl(COD)) | 1,5-disubstituted-1,2,3-triazole | High regioselectivity; tolerates terminal and internal alkynes; requires inert atmosphere. |

| Base-Catalyzed (Metal-Free) | t-BuOK or R₄NOH in DMSO | 1,5-disubstituted-1,2,3-triazole | Metal-free; scope often limited to aryl azides and terminal alkynes. |

Table 2: Recommended Solvents for RuAAC Reactions

| Solvent Class | Recommended Solvents | Comments |

| Halogenated | 1,2-Dichloroethane (DCE), Dichloromethane (DCM) | Excellent choice, often used in standard protocols. |

| Aromatic | Toluene, Benzene | Commonly used, good for dissolving many organic substrates. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good general-purpose solvents for RuAAC. |

| Amides | N,N-Dimethylformamide (DMF) | Useful for less soluble substrates, especially with heating. |

| Protic Solvents | AVOID (e.g., Water, Methanol, Ethanol) | Detrimental to both yield and regioselectivity. |

Visualized Workflows and Mechanisms

Diagram 1: Regioselectivity Decision Workflow

Caption: Decision workflow for selecting the appropriate cycloaddition method.

Diagram 2: Simplified RuAAC Catalytic Cycle

Caption: Key mechanistic steps of the RuAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted-1,2,3-Triazole

This protocol is a representative procedure based on established literature. Always perform a risk assessment before starting any new experiment.

Materials:

-

Organic Azide (1.0 equiv)

-

Terminal Alkyne (1.05 equiv)

-

Ruthenium Catalyst: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 equiv, 1 mol%)

-

Solvent: Anhydrous, deoxygenated 1,2-dichloroethane (DCE)

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic azide (1.0 equiv).

-

Inert Atmosphere: Seal the flask and purge thoroughly with argon or nitrogen for at least 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the deoxygenated DCE via syringe to achieve a concentration of approximately 0.5 M with respect to the azide.

-

Alkyne Addition: Add the terminal alkyne (1.05 equiv) to the stirring solution via syringe.

-

Heating: Place the reaction flask in a pre-heated oil bath at 45 °C.

-

Catalyst Introduction: In a separate vial, dissolve the Cp*RuCl(COD) catalyst (0.01 equiv) in a small amount of deoxygenated DCE. Add this catalyst solution to the reaction mixture via syringe. The solution will typically change color from orange to dark brown as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add silica gel directly to the flask (approximately 2-3 times the mass of the crude product).

-

Remove the solvent by rotary evaporation to yield a free-flowing powder.

-

-

Purification:

-